GANT 58

Hedgehog pathway SUFU mutation drug resistance

GANT58 is a cell-permeable GLI antagonist acting downstream of Smo/SUFU. Unlike GANT61, it does not inhibit DNA binding, offering distinct selectivity. Procurement for in vivo studies requires advanced formulation due to documented injection site necrosis with carrier-free material. Verify protocol compatibility.

Molecular Formula C24H16N4S
Molecular Weight 392.5 g/mol
CAS No. 64048-12-0
Cat. No. B1674623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGANT 58
CAS64048-12-0
SynonymsGANT58;  GANT 58;  GANT-58.
Molecular FormulaC24H16N4S
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=C(SC(=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5
InChIInChI=1S/C24H16N4S/c1-9-25-10-2-17(1)21-22(18-3-11-26-12-4-18)24(20-7-15-28-16-8-20)29-23(21)19-5-13-27-14-6-19/h1-16H
InChIKeyUSWLOKMMUTWFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GANT 58 (CAS 64048-12-0): A Cell-Permeable GLI1 Antagonist for Hedgehog Pathway Research


GANT 58 (NSC 75503) is a tetrapyridinylthiophene compound that functions as a cell-permeable antagonist of GLI1-mediated transcription, inhibiting GLI1-induced transcriptional activity with an IC50 of 5 μM in GLI1-transfected HEK293 cells [1] and SAG-stimulated Shh-LIGHT2 cells . Unlike Smoothened (SMO)-targeting inhibitors, GANT 58 acts downstream of both SMO and SUFU, directly blocking GLI1 nuclear accumulation and transcriptional activation [2]. This downstream mechanism enables efficacy in tumors harboring SMO mutations or SUFU deletions that confer resistance to SMO antagonists [3]. The compound has demonstrated in vivo antiproliferative and antitumor activity in preclinical models [4].

Why GANT 58 Cannot Be Substituted by Cyclopamine, GANT 61, or SMO Antagonists in Hedgehog Pathway Studies


Generic substitution among Hedgehog pathway inhibitors is scientifically invalid due to fundamental differences in molecular targets, downstream resistance profiles, and temporal activity windows. Cyclopamine and clinical SMO antagonists (e.g., vismodegib) act upstream at the Smoothened receptor and lose efficacy entirely in SUFU-deficient cells [1]. In contrast, GANT 58 retains full inhibitory activity in Ptch1-/- MEFs and Sufu-/- MEFs, demonstrating independence from upstream mutations [2]. Furthermore, GANT 58 and GANT 61 exhibit distinct temporal requirements in osteoclastogenesis assays: GANT 58 suppresses differentiation only during the early 0–48 h stage, whereas GANT 61 and cyclopamine remain active throughout both early and late stages [3]. This time-window specificity reflects differential GLI1 versus GLI1/2 dependency and precludes interchangeable experimental use. T-ALL cells resistant to cyclopamine remain sensitive to GANT 58, confirming that SMO inhibition cannot substitute for direct GLI1 antagonism in downstream-activated contexts [4].

Quantitative Differentiation Evidence: GANT 58 Versus Cyclopamine, GANT 61, and Other Hh Pathway Inhibitors


Downstream Target Retention: GANT 58 Maintains Full Activity in SUFU-Deficient Cells Where Cyclopamine Fails

GANT 58 retains complete inhibitory activity in Sufu-/- MEFs, whereas cyclopamine loses efficacy entirely in this genetically resistant context [1]. In Ptch1-/- MEFs, both GANT 58 and GANT 61 maintain inhibitory activity as measured by Gli1 and Hhip1 mRNA levels, confirming their targets lie downstream of both Ptch1 and Sufu [1]. This differentiation is critical for researchers studying tumors with SUFU loss-of-function mutations or SMO inhibitor resistance.

Hedgehog pathway SUFU mutation drug resistance downstream inhibitor

Temporal Selectivity: GANT 58 Suppresses Osteoclastogenesis Only in Early Stage (0–48 h), Unlike GANT 61 and Cyclopamine Which Inhibit Throughout

In RANKL-induced osteoclast differentiation assays, GANT 58 (10 μM) significantly suppressed TRAP+ multinuclear cell formation only when administered during the early differentiation phase (0–48 h), with no significant effect when applied during the late phase (48–96 h) [1]. In contrast, both cyclopamine (SMO inhibitor) and GANT 61 (GLI1/2 inhibitor) suppressed osteoclast formation during both early (0–48 h) and late (48–96 h) stages [1]. This temporal restriction indicates that GLI1 activation is specifically required during early osteoclastogenesis, while GLI2 or SMO-mediated signaling remains relevant throughout the entire process.

osteoclastogenesis bone resorption GLI1 temporal requirement RANKL

T-ALL Cell Sensitivity: GANT 58 Reduces Viability in Cyclopamine-Resistant T-ALL Cells

T-ALL cells were found to be insensitive to the SMO antagonist cyclopamine at low concentrations, indicating SMO-independent pathway activation [1]. In direct contrast, treatment with GANT 58 reduced expression of the target gene Patched 1 and GLI1, and preferentially decreased the viability of these cyclopamine-resistant T-ALL cells [1]. This demonstrates that direct GLI1 antagonism bypasses the resistance mechanism that renders SMO inhibitors ineffective in this malignancy.

T-ALL leukemia SMO inhibitor resistance GLI1 antagonist

GLI1-Selective Antagonism: GANT 58 Targets GLI1 Transcription Without Inhibiting GLI DNA Binding, Unlike GANT 61

GANT 58 inhibits GLI1-induced transcription with an IC50 of 5 μM but does not directly inhibit GLI DNA binding activity [1]. In contrast, GANT 61 (structurally distinct hexahydropyrimidine compound) has been shown to directly inhibit both GLI1/DNA and GLI2/DNA binding in HEK293 cells . This mechanistic divergence means GANT 58 acts at the transcriptional activation level rather than blocking DNA interaction, providing a more selective tool for studying GLI1-specific transcriptional regulation without confounding effects on GLI2-DNA binding.

GLI1 GLI2 transcription factor DNA binding mechanism of action

Equivalent In Vitro Potency to GANT 61 in Shh-LIGHT2 Reporter Assays

In Shh-LIGHT2 cells (NIH 3T3 cells stably expressing Gli-responsive firefly luciferase), both GANT 58 and GANT 61 exhibit EC50 values of approximately 5 μM for inhibition of Hedgehog pathway activity [1]. Both compounds also repress Shh-induced alkaline phosphatase activity in C3H10T1/2 cells [1]. This comparable in vitro potency across both compounds indicates that when selecting between GANT 58 and GANT 61, the primary differentiating factors are mechanistic (GLI1 vs. GLI1/2 inhibition) and temporal activity windows rather than absolute potency.

Shh-LIGHT2 reporter assay EC50 potency comparison

GLI-Dependent Antiproliferative Activity in Human Prostate Cancer Cells with Downstream Hh Pathway Activation

GANT 58 efficiently inhibits in vitro tumor cell proliferation in a GLI-dependent manner and successfully blocks cell growth in GLI1-positive 22Rv1 human prostate cancer cells that harbor downstream activation of the Hedgehog pathway [1]. This activity is consistent with its mechanism of acting at the nuclear level downstream of SMO and SUFU, as GLI1 with mutated nuclear export signals remains susceptible to GANT 58-mediated transcriptional blockade .

prostate cancer 22Rv1 GLI-dependent proliferation tumor cell growth

Optimal Research Applications for GANT 58 Based on Quantified Differentiation Evidence


Studying SMO-Independent or SUFU-Deficient Hedgehog-Driven Cancers

GANT 58 is the preferred tool compound for Hh pathway inhibition in tumor models harboring SMO mutations, SUFU deletions, or downstream GLI1 activation that confer resistance to SMO antagonists such as cyclopamine and vismodegib. Evidence demonstrates GANT 58 retains full inhibitory activity in Ptch1-/- MEFs and Sufu-/- MEFs, whereas cyclopamine loses all activity in SUFU-deficient cells [1]. This application is particularly relevant for medulloblastoma, basal cell carcinoma, and other malignancies where SUFU loss-of-function is a known driver of SMO inhibitor resistance.

Temporal Dissection of GLI1-Specific Requirements in Cellular Differentiation

GANT 58 enables precise temporal mapping of GLI1 dependency in osteoclastogenesis and other differentiation processes. The compound suppresses RANKL-induced osteoclast formation only during the early 0–48 h phase, with no effect during the 48–96 h late phase [2]. In contrast, GANT 61 and cyclopamine inhibit throughout both phases. This stage-specific activity makes GANT 58 uniquely suited for experiments designed to identify GLI1-specific temporal windows in development and differentiation, without confounding signals from GLI2 or SMO-mediated activity.

T-ALL and Hematologic Malignancy Research Requiring SMO-Independent Hh Inhibition

For studies involving acute T lymphocytic leukemia (T-ALL) or other hematologic malignancies where SMO inhibitors demonstrate intrinsic resistance, GANT 58 provides a validated alternative for Hh pathway suppression. T-ALL cells insensitive to cyclopamine respond to GANT 58 with reduced Ptch1 and GLI1 expression and decreased cell viability [3]. Additionally, GANT 58 exhibits synergistic antitumor activity when combined with AKT inhibitors (perifosine, GSK690693) in T-ALL cells, as demonstrated by Chou-Talalay combination index analysis [3], making it suitable for combination therapy studies targeting Hh and PI3K/AKT pathways concurrently.

Mechanistic Studies Distinguishing GLI1 Transcriptional Activation from GLI-DNA Binding

GANT 58 is the appropriate selection for experiments that require specific inhibition of GLI1-mediated transcriptional activation without directly interfering with GLI-DNA binding. Unlike GANT 61, which inhibits both GLI1/DNA and GLI2/DNA binding, GANT 58 inhibits GLI1-induced transcription (IC50 = 5 μM) without blocking DNA interaction [1]. This mechanistic distinction allows researchers to isolate transcriptional co-activator recruitment and nuclear events from direct DNA-binding inhibition, providing cleaner interpretation of GLI1's role in gene regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GANT 58

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.